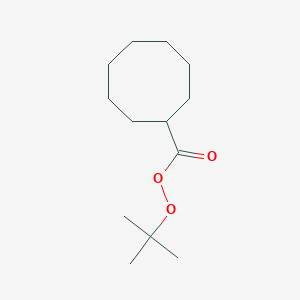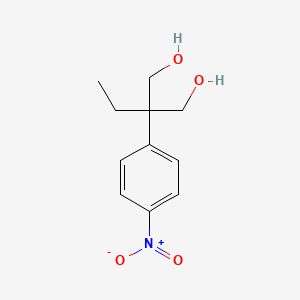
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is an organic compound with the molecular formula C11H15NO4 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is substituted by a 2-ethyl-2-(p-nitrophenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- typically involves the nitration of 2-ethyl-1,3-propanediol followed by a series of purification steps. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves large-scale nitration reactors equipped with temperature control systems. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alcohols, acids, and bases under reflux conditions.
Major Products Formed
Amines: Formed by the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the hydroxyl groups.
Esters and Ethers: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, 2-ethyl-2-nitro-: Similar structure but lacks the p-nitrophenyl group.
2-Ethyl-2-nitropropanediol: Another derivative with different substituents.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group instead of a hydroxyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is unique due to the presence of both the 2-ethyl and p-nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
25451-01-8 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-ethyl-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c1-2-11(7-13,8-14)9-3-5-10(6-4-9)12(15)16/h3-6,13-14H,2,7-8H2,1H3 |
Clave InChI |
ZTBKIHWGDLNDQG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





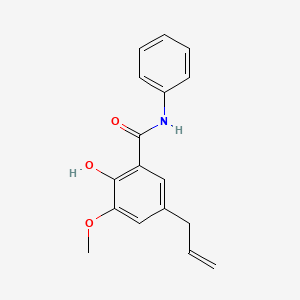
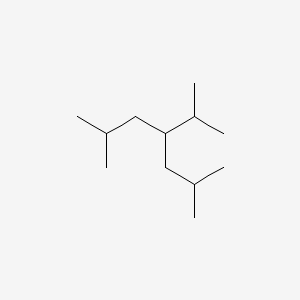
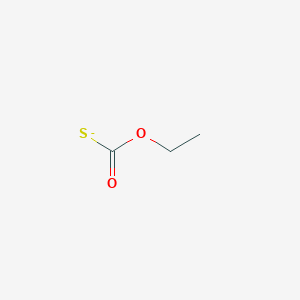
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)

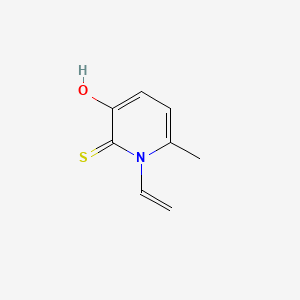
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)


